(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
CAS No.: 897473-02-8
Cat. No.: VC5169152
Molecular Formula: C18H15BrN4O3S
Molecular Weight: 447.31
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 897473-02-8 |
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Molecular Formula | C18H15BrN4O3S |
Molecular Weight | 447.31 |
IUPAC Name | [4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Standard InChI | InChI=1S/C18H15BrN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2 |
Standard InChI Key | GKUSHFQGTDAIRB-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds similar to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone typically involves several key steps, including the formation of the benzothiazole moiety and its linkage to the piperazine and phenyl groups. Common reagents used in these reactions include carbonyl-forming agents and halogenated precursors.
Synthesis Steps
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Formation of Benzothiazole Moiety: This involves the reaction of appropriate precursors to form the benzothiazole ring.
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Linkage to Piperazine: The benzothiazole is then linked to a piperazine ring through a suitable coupling reaction.
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Attachment of Nitrophenyl Group: The final step involves attaching the nitrophenyl group via a carbonyl linkage.
Biological Activities and Potential Applications
Compounds with similar structures to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone are of interest in medicinal chemistry due to their potential interactions with biological targets. These interactions can lead to various pharmacological effects, including anti-inflammatory, antimicrobial, or neuroprotective activities.
Potential Applications Table
Application | Description |
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Medicinal Chemistry | Potential therapeutic agents due to interactions with biological targets |
Anti-inflammatory | Possible activity based on structural similarity to known anti-inflammatory compounds |
Antimicrobial | Potential activity due to the presence of functional groups known to interact with microbial targets |
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